molecular formula C14H13F3N4O4 B11472269 Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester

Cat. No.: B11472269
M. Wt: 358.27 g/mol
InChI Key: YQRUGDNBDOIHAB-UHFFFAOYSA-N
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Description

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester is a complex organic compound that features a trifluoromethyl group, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester typically involves multiple steps:

    Formation of the trifluoromethyl group:

    Incorporation of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Attachment of the pyrimidine ring: This step involves the use of a pyrimidine derivative, which can be coupled to the intermediate compound formed in the previous steps.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity. It can also serve as a probe to investigate the interactions between furan and pyrimidine rings with biological macromolecules.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. The presence of trifluoromethyl, furan, and pyrimidine groups can impart unique pharmacological properties, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan and pyrimidine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-: This compound is similar but lacks the ethyl ester group.

    Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.

Uniqueness

The presence of the ethyl ester group in propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester imparts unique properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H13F3N4O4

Molecular Weight

358.27 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-(pyrimidin-2-ylamino)propanoate

InChI

InChI=1S/C14H13F3N4O4/c1-2-24-11(23)13(14(15,16)17,21-12-18-6-4-7-19-12)20-10(22)9-5-3-8-25-9/h3-8H,2H2,1H3,(H,20,22)(H,18,19,21)

InChI Key

YQRUGDNBDOIHAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NC=CC=N1)NC(=O)C2=CC=CO2

Origin of Product

United States

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